molecular formula C27H30ClNO5 B5045395 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5045395
M. Wt: 484.0 g/mol
InChI Key: HYQRWCLPYGXIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, multiple methoxy groups, and an isoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is introduced to the isoquinoline core.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogenation or metal hydrides (e.g., lithium aluminum hydride) can modify the isoquinoline core or reduce the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Methoxylation and Demethoxylation: The methoxy groups can be modified through methylation or demethylation reactions, altering the compound’s properties.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the reaction type and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include anti-cancer, anti-inflammatory, and neuroprotective effects, as suggested by its structural similarity to other bioactive compounds.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes like acetylcholinesterase or kinases, affecting signal transduction pathways.

    Receptor Binding: It may bind to receptors such as G-protein coupled receptors (GPCRs), modulating cellular responses.

    Pathway Modulation: By interacting with key proteins, the compound can influence pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar compounds to 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline include:

The uniqueness of this compound lies in its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClNO5/c1-30-22-14-18-9-10-29(16-17-11-24(32-3)27(34-5)25(12-17)33-4)26(21(18)15-23(22)31-2)19-7-6-8-20(28)13-19/h6-8,11-15,26H,9-10,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQRWCLPYGXIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.